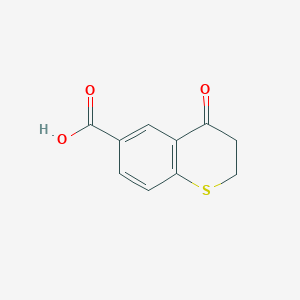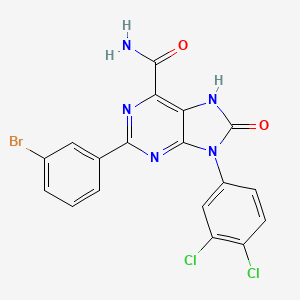
2-(3-bromophenyl)-9-(3,4-dichlorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-bromophenyl)-9-(3,4-dichlorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide is a useful research compound. Its molecular formula is C18H10BrCl2N5O2 and its molecular weight is 479.12. The purity is usually 95%.
BenchChem offers high-quality 2-(3-bromophenyl)-9-(3,4-dichlorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3-bromophenyl)-9-(3,4-dichlorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Antimicrobial Evaluation
A notable scientific research application of compounds structurally related to 2-(3-bromophenyl)-9-(3,4-dichlorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide includes their synthesis and evaluation for antimicrobial activity. For instance, novel purine-based N-acyl-α-carboxamides were prepared via the Ugi four-component reaction, employing pharmacophoric moieties as amine components. These compounds were screened against various Gram-negative and Gram-positive bacterial strains, demonstrating significant biological potency. The antimicrobial activity was particularly notable against Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, and Staphylococcus epidermidis, highlighting the potential of these derivatives for further development into novel antimicrobial agents (Kaur et al., 2014).
Antipathogenic Properties
Another research domain explores the antipathogenic properties of acylthioureas, which are structurally related to the compound . These derivatives have been synthesized and tested for their interaction with bacterial cells, both in free and adherent states. The anti-pathogenic activity was correlated with the presence of halogens on the phenyl substituent of the thiourea moiety, showing significant effects on Pseudomonas aeruginosa and Staphylococcus aureus strains. This study underscores the potential of these compounds in developing antimicrobial agents with antibiofilm properties, which is crucial for tackling persistent bacterial infections (Limban et al., 2011).
Structural Analysis and Applications
Structural analysis of antipyrine-like derivatives, including bromophenyl and dichlorophenyl analogs, provides insights into their intermolecular interactions, which are critical for designing molecules with desired biological activities. X-ray structure characterization, Hirshfeld surface analysis, and DFT calculations were employed to understand the stabilization mechanisms of such compounds. These studies are instrumental in guiding the synthesis of molecules with optimized properties for various applications, including pharmaceuticals (Saeed et al., 2020).
特性
IUPAC Name |
2-(3-bromophenyl)-9-(3,4-dichlorophenyl)-8-oxo-7H-purine-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H10BrCl2N5O2/c19-9-3-1-2-8(6-9)16-23-13(15(22)27)14-17(25-16)26(18(28)24-14)10-4-5-11(20)12(21)7-10/h1-7H,(H2,22,27)(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSTBTNQCCRFCDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C2=NC(=C3C(=N2)N(C(=O)N3)C4=CC(=C(C=C4)Cl)Cl)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H10BrCl2N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

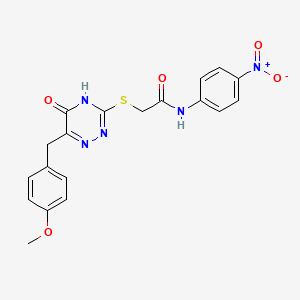
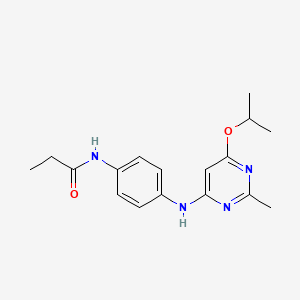
![N-[[4-(2-Aminoethyl)phenyl]methyl]-3-methyl-2-oxo-1,3-benzoxazole-7-carboxamide;hydrochloride](/img/structure/B2706835.png)
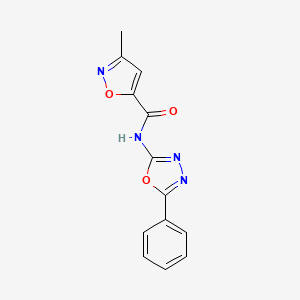

![Benzo[c][1,2,5]thiadiazol-5-yl(7-(2-fluorophenyl)-1,4-thiazepan-4-yl)methanone](/img/structure/B2706839.png)
![Tert-butyl N-[(3R)-1-bromo-2-oxopentan-3-yl]carbamate](/img/structure/B2706841.png)
![(5R,8S)-N-(thiophen-2-ylmethyl)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidine-10-carboxamide](/img/structure/B2706843.png)
![2-((5-(2-(benzo[d]thiazol-2-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2706844.png)
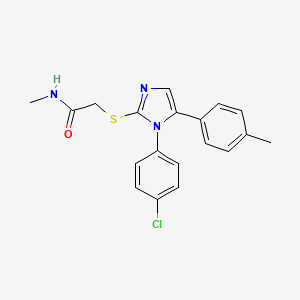
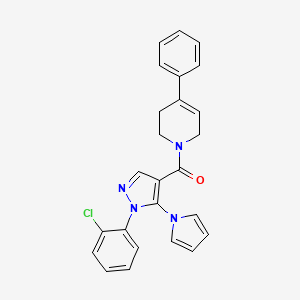
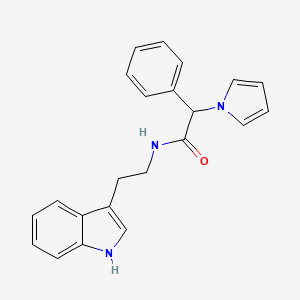
![(E)-N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2706854.png)
